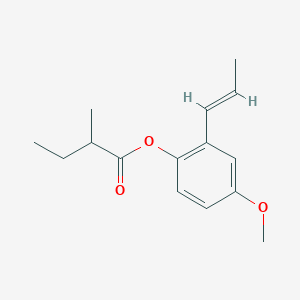

4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate

Description

Contextualization of Phenylpropanoids and Their Derivatives in Natural Product Chemistry

Phenylpropanoids are a large and diverse class of organic compounds produced by plants through the shikimic acid pathway, originating from the amino acids phenylalanine and tyrosine. medchemexpress.comwikipedia.orgtcichemicals.com Their defining chemical feature is a six-carbon aromatic phenyl group attached to a three-carbon propene chain, forming a C6-C3 skeleton. wikipedia.orgrsc.org This fundamental structure is the precursor to an extensive array of natural products, including flavonoids, lignans, coumarins, stilbenes, and isoflavonoids. wikipedia.orgrsc.org

In the plant kingdom, phenylpropanoids fulfill essential roles. They are integral structural components of polymers like lignin (B12514952) and sporopollenin, offer protection against UV radiation, and act as a defense mechanism against pathogens and herbivores. medchemexpress.comwikipedia.orgnih.gov Furthermore, they function as signaling molecules, such as floral pigments and scent compounds, to mediate interactions between plants and pollinators. medchemexpress.comwikipedia.org Simple phenylpropanoids, like eugenol (B1671780), safrole, and chavicol, are well-known as the primary constituents of various essential oils. wikipedia.orgtcichemicals.com The biosynthesis of these compounds is a significant metabolic process in plants, with a substantial portion of the L-phenylalanine pool being channeled into this pathway. rsc.org

Significance of Esterification in Modifying Natural Product Bioactivity and Applications

Esterification, the process of forming an ester, is a pivotal strategy in natural product chemistry for modifying the physicochemical properties and biological activities of parent compounds. tandfonline.commedcraveonline.com This structural modification is particularly effective for polyphenolic compounds, where it can alter lipophilicity, which in turn influences bioavailability, solubility, and metabolic stability. tandfonline.commedcraveonline.complos.org The strategic addition of an ester group can enhance or alter the compound's original bioactivity and, in some cases, confer entirely new biological functions. medcraveonline.complos.org

The synthesis of these ester derivatives can be accomplished through both traditional chemical methods and enzymatic pathways. medcraveonline.com Enzymatic esterification, often employing lipases, is increasingly favored due to its high efficiency, milder reaction conditions, and more environmentally friendly processes. medcraveonline.com A notable example is the esterification of the natural triterpene lupeol, where the resulting esters demonstrated improved bioavailability and activity, making them effective for skin care applications. plos.org Similarly, the esterification of various hydroxyphenylacetic acids has yielded lipophilic esters with enhanced antioxidant and antimicrobial properties. mdpi.com

Historical Overview of Research on Pseudoisoeugenol (B12729001) and Related Esters

Pseudoisoeugenol is a naturally occurring phenylpropene and an isomer of the more widely known eugenol. wikipedia.org Its presence has been documented in the essential oils extracted from the roots of plants belonging to the Pimpinella genus, such as anise (Pimpinella anisum). wikipedia.orghmdb.ca Early research into this class of compounds involved the reinvestigation and characterization of phenylpropanoids found in these plant roots. wikipedia.org

In nature, pseudoisoeugenol is often found not as a free phenol (B47542) but as part of an ester. wikipedia.org Common naturally occurring esters include those formed with small organic acids such as angelic acid, tiglic acid, 2-methylpropionic acid, and, notably, 2-methylbutanoic acid. wikipedia.org Scientific investigations have explored the biosynthesis of these pseudoisoeugenol derivatives in plant tissue cultures. wikipedia.org It has also been noted that the hydrolysis of these natural esters can lead to the formation of a different compound, 2-methyl-5-methoxybenzofuran. wikipedia.org

Rationale for Focused Academic Inquiry into Pseudoisoeugenol 2-methylbutanoate

The specific compound, Pseudoisoeugenol 2-methylbutanoate, is one of the known natural esters of pseudoisoeugenol. wikipedia.org Its identification in plants like anise provides a basis for its study as a natural product. hmdb.ca The primary rationale for a focused investigation stems from the established principle that esterification can significantly modify the bioactivity of natural phenols. tandfonline.commedcraveonline.com Given that various esters of other natural products have shown enhanced or altered properties, there is a compelling reason to explore the specific characteristics of Pseudoisoeugenol 2-methylbutanoate. plos.orgmdpi.com

A review of existing scientific literature indicates that while the parent compound pseudoisoeugenol and its class of esters are known, there is a scarcity of published research focusing specifically on Pseudoisoeugenol 2-methylbutanoate. hmdb.ca This knowledge gap presents a clear opportunity for novel research. A dedicated academic inquiry into this compound would contribute valuable data to the broader understanding of structure-activity relationships within the extensive family of phenylpropanoid esters and could potentially uncover unique properties and applications.

Scope and Organizational Framework of the Research Review

This article provides a focused review of the chemical compound Pseudoisoeugenol 2-methylbutanoate. The framework begins by establishing its chemical context within the broader family of phenylpropanoids and their importance in natural product chemistry. It then delves into the significance of its ester functional group, a key structural feature that influences the properties of natural compounds. The historical context of research on the parent molecule, pseudoisoeugenol, and its related esters is reviewed to provide a foundation for the current inquiry. Finally, the article outlines the scientific rationale for a specific academic focus on Pseudoisoeugenol 2-methylbutanoate, highlighting its status as a specific natural product and the potential for new discoveries based on its unique structure.

Data Tables

Table 1: Physicochemical Properties of Pseudoisoeugenol 2-methylbutanoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methoxy-2-[(1E)-prop-1-en-1-yl]phenyl 2-methylbutanoate | hmdb.cachemspider.com |

| Chemical Formula | C15H20O3 | hmdb.canih.gov |

| Molar Mass | 248.32 g/mol | nih.gov |

| Monoisotopic Mass | 248.141244506 Da | hmdb.ca |

| CAS Number | 58989-20-1 | hmdb.canih.gov |

| Appearance | No data available |

| XLogP3 | 4.1 | nih.gov |

Table 2: Chemical Classification of Pseudoisoeugenol 2-methylbutanoate

| Kingdom | Super Class | Class | Sub Class |

|---|---|---|---|

| Organic compounds | Lipids and lipid-like molecules | Fatty Acyls | Fatty acid esters |

| Organic compounds | Phenylpropanoids and polyketides | Phenylpropanoids | Cinnamic acids and derivatives |

| Organic compounds | Benzenoids | Phenol esters | --- |

Source: Human Metabolome Database hmdb.ca

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (E)-prop-1-enyl]-4-methoxyphenol (Pseudoisoeugenol) |

| 2-methyl-5-methoxybenzofuran |

| 2-methylbutanoic acid |

| 2-methylpropionic acid |

| Angelic acid |

| Chavicol |

| Estragole |

| Eugenol |

| L-phenylalanine |

| Lupeol |

| Phenylalanine |

| Pseudoisoeugenol 2-methylbutanoate |

| Safrole |

| Tiglic acid |

Properties

IUPAC Name |

(4-methoxy-2-prop-1-enylphenyl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-7-12-10-13(17-4)8-9-14(12)18-15(16)11(3)6-2/h5,7-11H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARRWVYKHJNVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741443 | |

| Record name | 4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58989-20-1 | |

| Record name | 4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Biosynthetic Pathways of Pseudoisoeugenol 2 Methylbutanoate

Natural Abundance and Distribution in Plant Species (e.g., Pimpinella genus)

Pseudoisoeugenol (B12729001) 2-methylbutanoate is notably found within the plant kingdom, with a significant presence in the essential oils of species belonging to the Pimpinella genus (family Apiaceae). nih.govmdpi.com Research has identified this compound in the essential oil of aniseed (Pimpinella anisum), with its concentration varying depending on the geographical origin of the plant material. mdpi.comresearchgate.net For instance, a study analyzing aniseed from various European countries reported the content of trans-pseudoisoeugenyl 2-methylbutyrate (B1264701) to range from 0.4% to 6.4%. mdpi.com The essential oil from Estonian aniseed was found to be particularly rich in this compound, containing 6.4%. mdpi.com

Beyond Pimpinella anisum, other species within the genus are also known to produce pseudoisoeugenol-type phenylpropanoids. researchgate.net For example, epoxy-pseudoisoeugenol-2-methylbutyrate has been identified as a characteristic compound in the essential oils of Pimpinella tragium and Pimpinella saxifraga. researchgate.net The presence of these compounds is not limited to a single part of the plant, as they have been detected in various organs.

Interactive Data Table: Occurrence of Pseudoisoeugenol 2-methylbutanoate and Related Compounds in Pimpinella Species

| Species | Compound | Plant Part | Concentration (%) | Reference |

| Pimpinella anisum | trans-Pseudoisoeugenyl 2-methylbutyrate | Fruits (Aniseed) | 0.4 - 6.4 | mdpi.com |

| Pimpinella anisum | (E)-pseudoisoeugenyl 2-methylbutyrate | Fruits (Aniseed) | - | researchgate.net |

| Pimpinella tragium | Epoxy-pseudoisoeugenyl-2-methylbutyrate | Aerial Parts, Roots, Fruits | - | researchgate.net |

| Pimpinella saxifraga | Epoxy-pseudoisoeugenyl-2-methylbutyrate | Aerial Parts, Roots, Fruits | - | researchgate.net |

| Pimpinella corymbosa | Not specified | Roots | - | mdpi.com |

| Pimpinella rhodanta | Not specified | Roots | - | mdpi.com |

Chemotaxonomic Significance within Specific Botanical Families

The occurrence of pseudoisoeugenol-type phenylpropanoids holds chemotaxonomic significance, particularly within the Pimpinella genus. mdpi.comresearchgate.net These compounds, characterized by a 2-hydroxy-5-methoxy-1-(E)-propenylbenzene skeleton (pseudoisoeugenol), are considered unique to this genus. mdpi.comnih.gov Their presence, along with other specific compounds like trinorsesquiterpenes (pregeijerene and geijerene), can serve as chemical markers to distinguish Pimpinella species. researchgate.netnih.gov The distribution of these phenylpropanoids, when analyzed in conjunction with phylogenetic data, can provide valuable insights into the evolutionary relationships between different species within the genus. nih.gov The Apiaceae family, to which Pimpinella belongs, is known for producing a wide variety of distinctive specialized metabolites, including volatile phenylpropanoids, which have potential for bioprospection. daneshyari.com

Variation in Composition Across Different Plant Organs and Developmental Stages

The concentration and composition of essential oils, including Pseudoisoeugenol 2-methylbutanoate, can vary significantly between different plant organs and at different developmental stages. In Pimpinella tragium and Pimpinella saxifraga, pseudoisoeugenol-type phenylpropanoids have been found in the essential oils isolated from the aerial parts with inflorescences, the roots (during both flowering and fruiting periods), and the fruits. researchgate.net

Studies on Pimpinella anisum have demonstrated that the timing of harvest is a critical factor influencing the composition of its essential oil. The relative amounts of various components, including phenylpropanoids, change as the fruit matures. researchgate.netnih.govnih.gov For instance, one study observed that the levels of isoeugenol (B1672232) in aniseed essential oil varied across ten different maturity stages. nih.gov Another study on anise plants showed that while trans-anethole is the major component, its percentage, along with other minor constituents, fluctuates during fruit development. fao.org This variability underscores the importance of considering the plant's developmental stage when analyzing its chemical profile.

Advanced Methodologies for Isolation and Purification from Complex Natural Matrices

The isolation of Pseudoisoeugenol 2-methylbutanoate from its natural plant sources typically begins with the extraction of the essential oil. Conventional methods for this include hydrodistillation and steam distillation. nih.gov However, these techniques can sometimes lead to the degradation of thermolabile compounds.

For the purification of specific phenylpropanoid esters like Pseudoisoeugenol 2-methylbutanoate from the complex mixture of an essential oil, more advanced chromatographic techniques are employed. A combination of vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) has been successfully used to isolate phenylpropanoid derivatives from the dichloromethane (B109758) extract of the aerial parts of Pimpinella aurea. High-performance liquid chromatography (HPLC) is another powerful tool for the separation and purification of individual components from essential oils. For the analysis and identification of the isolated compounds, gas chromatography-mass spectrometry (GC-MS) is a standard and effective method.

Elucidation of Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of Pseudoisoeugenol 2-methylbutanoate involves the general phenylpropanoid pathway followed by specific modification steps. rmiq.org This pathway starts with the amino acid phenylalanine. rmiq.org

The core structure, pseudoisoeugenol, is a phenylpropene. The biosynthesis of phenylpropenes like eugenol (B1671780) and isoeugenol is well-established, and it is hypothesized that pseudoisoeugenol synthesis follows a similar route, with a key step being a hypothesized NIH shift of anethole. nih.gov The general phenylpropanoid pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. Further enzymatic reactions lead to the formation of the specific phenylpropene skeleton.

The final step in the formation of Pseudoisoeugenol 2-methylbutanoate is the esterification of the hydroxyl group of pseudoisoeugenol with 2-methylbutanoic acid. This reaction is likely catalyzed by an acyltransferase enzyme. While the specific enzyme for this reaction in Pimpinella has not been isolated and characterized, studies on the enzymatic synthesis of other phenolic esters provide a model for this process. Lipases are a class of enzymes known to catalyze such esterification reactions.

Investigations in Plant Cell and Tissue Cultures

Plant cell and tissue cultures offer a controlled environment to study the biosynthesis of secondary metabolites. Leaf-differentiating tissue cultures of Pimpinella anisum have been successfully established and have been shown to produce epoxy-pseudoisoeugenol-(2-methylbutyrate). These cultures have been instrumental in corroborating the proposed biosynthetic pathway of pseudoisoeugenols.

Studies using these tissue cultures have demonstrated the activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to (E)-cinnamic acid, and cinnamic acid 4-hydroxylase, which converts (E)-cinnamic acid to p-coumaric acid. Furthermore, experiments with labeled precursors, such as L-[3'-13C]phenylalanine, have confirmed their incorporation into the pseudoisoeugenol structure. Undifferentiated cell cultures of Pimpinella anisum have also been explored for the production of other secondary metabolites, such as chromones, and their production can be enhanced through elicitation with substances like methyl jasmonate. nih.gov

Metabolic Engineering Approaches for Enhanced Production (Theoretical/Mechanistic)

While no specific studies on the metabolic engineering of Pseudoisoeugenol 2-methylbutanoate have been published, theoretical approaches can be proposed based on the extensive research into engineering the broader phenylpropanoid pathway. The goal of metabolic engineering in this context would be to increase the flux of carbon through the biosynthetic pathway towards the desired product.

One theoretical strategy would involve the overexpression of genes encoding key enzymes in the pathway. This could include the genes for phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and the specific enzymes responsible for the later steps of pseudoisoeugenol formation. Additionally, identifying and overexpressing the specific acyltransferase that catalyzes the final esterification step with 2-methylbutanoic acid would be crucial.

Another approach could be to down-regulate competing pathways that draw precursors away from the desired product. For example, if other phenylpropanoids are being produced in significant quantities, reducing the expression of the enzymes leading to those compounds could redirect the metabolic flux towards pseudoisoeugenol biosynthesis.

Furthermore, increasing the supply of the initial precursor, phenylalanine, could also enhance production. This could be achieved by engineering the upstream shikimate pathway. The co-production of both the pseudoisoeugenol precursor and the 2-methylbutanoic acid precursor could also be a target for optimization. These metabolic engineering strategies, while currently theoretical for Pseudoisoeugenol 2-methylbutanoate, are based on successful applications in enhancing the production of other valuable plant-derived compounds.

Advanced Synthetic Methodologies for Pseudoisoeugenol 2 Methylbutanoate and Its Analogues

Strategic Approaches to Ester Synthesis Applied to Arylpropanoid Scaffolds

The core structure of Pseudoisoeugenol (B12729001) 2-methylbutanoate is formed via an ester linkage between the phenolic hydroxyl group of pseudoisoeugenol (an arylpropanoid) and 2-methylbutanoic acid. The primary strategies for forming this type of ester bond include direct esterification and transesterification.

Direct Esterification: This is a fundamental reaction where a carboxylic acid (2-methylbutanoic acid) reacts directly with an alcohol (the phenolic hydroxyl of pseudoisoeugenol) to form an ester and water. scielo.br The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The equilibrium nature of this reaction often requires the removal of water to drive it towards the product and achieve high yields. For complex molecules like arylpropanoids, harsh acidic conditions can lead to side reactions, such as rearrangement or polymerization of the propenyl side chain, necessitating milder and more selective methods.

Transesterification (Alcoholysis): An alternative strategy involves the reaction of a more reactive carboxylic acid derivative, such as an ester (e.g., methyl 2-methylbutanoate) or an acid anhydride, with the arylpropanoid alcohol. scielo.brmdpi.com This method can often be performed under milder conditions compared to direct esterification. Lipase-catalyzed transesterification, in particular, has become a widely investigated route for producing flavor esters, as it operates under neutral pH and low temperatures, preserving the delicate structure of the fragrance molecule. nih.govbegellhouse.com

These reactions can be carried out using various techniques, including conventional heating, microwave irradiation, and biocatalytic processes, each offering different advantages in terms of reaction time, energy consumption, and product purity. researchgate.net

Development and Optimization of Novel Catalytic Systems for Esterification

The choice of catalyst is paramount in the synthesis of esters, dictating the reaction's efficiency, selectivity, and environmental impact. Research has focused on moving from traditional corrosive homogeneous catalysts to more sustainable heterogeneous and enzymatic systems. mdpi.combenthamdirect.com

Homogeneous Catalysts: Mineral acids like sulfuric acid and organic acids like p-toluenesulfonic acid are effective but suffer from significant drawbacks, including difficulty in separation from the product, reactor corrosion, and the generation of acidic waste. mdpi.com

Heterogeneous Catalysts: Solid acid catalysts offer a greener alternative as they are easily separated by filtration, are often reusable, and are generally less corrosive. mdpi.com Examples include:

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, are effective for esterification, although their thermal stability can be limited. mdpi.comresearchgate.net

Zeolites and Clays (B1170129): Materials like H-ZSM-5, montmorillonite (B579905) clays (K10, KSF), and other silicoaluminates possess Brønsted acid sites that can catalyze esterification. researchgate.netresearchgate.net Their porous structure can also impart shape selectivity.

Supported Acids: Active species like tungstosilicic acid or other heteropoly acids can be supported on high-surface-area materials like silica (B1680970) (SiO2) or zirconia (ZrO2) to create stable and highly active solid catalysts. mdpi.com

Biocatalysts (Enzymes): Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of fats in nature but can be used to drive the reverse reaction—esterification—in non-aqueous environments. scielo.brbegellhouse.com They are highly chemo-, regio-, and stereoselective. For flavor ester synthesis, immobilized lipases are particularly advantageous as they enhance enzyme stability and allow for easy recovery and reuse over multiple cycles. mdpi.combegellhouse.commdpi.com Commonly used lipases include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus. nih.gov Optimization of enzymatic reactions involves controlling parameters such as temperature, substrate molar ratio, water activity, and the choice of solvent (or lack thereof in solvent-free systems). nih.govrsc.org

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate, waste generation mdpi.com |

| Heterogeneous Acid | Amberlyst-15, Zeolites, Supported WO₃/SiO₂ | Easy separation, reusable, non-corrosive mdpi.com | Lower activity than homogeneous, potential for pore diffusion limitations, higher initial cost mdpi.com |

| Biocatalyst (Lipase) | Novozym 435 (Candida antarctica Lipase B), Lipozyme RM IM | High selectivity (chemo-, regio-, stereo-), mild conditions (neutral pH, low temp.), green/sustainable begellhouse.comrsc.org | Higher cost, sensitivity to temperature and inhibitors, slower reaction rates mdpi.comrsc.org |

Stereoselective Synthesis and Enantiomeric Resolution of Pseudoisoeugenol 2-methylbutanoate

The structure of Pseudoisoeugenol 2-methylbutanoate contains two key elements of stereochemistry that significantly influence its sensory properties:

The (E/Z)-isomerism of the propenyl double bond on the aromatic ring.

The chiral center at carbon-2 of the 2-methylbutanoate group, which exists as (R)- and (S)-enantiomers.

A stereoselective synthesis aims to produce a specific stereoisomer in favor over others. iupac.org For this target molecule, this involves controlling the geometry of the double bond to favor the (E)-isomer and producing an excess of one enantiomer of the ester.

The synthesis of (E)-α,β-unsaturated esters, a related structural motif, has been achieved with high stereoselectivity using methods like the Horner-Wadsworth-Emmons reaction or by allylic rearrangement of enol phosphates, which can yield >99% (E)-isomers. nih.govrsc.org Applying similar principles to the synthesis or modification of the pseudoisoeugenol starting material would be crucial for ensuring the correct (E)-geometry.

Achieving enantioselectivity in the ester moiety can be approached in two main ways:

Asymmetric Catalysis: Using a chiral catalyst that preferentially facilitates the reaction of one enantiomer of the 2-methylbutanoic acid precursor. Certain lipases are known for their excellent enantioselectivity and can be used to resolve a racemic mixture of 2-methylbutanoic acid (or its simple esters) through kinetic resolution. In this process, the enzyme esterifies one enantiomer at a much faster rate than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Use of a Chiral Pool: Starting with an enantiomerically pure form of 2-methylbutanoic acid, which can be sourced from nature or produced via asymmetric synthesis or resolution. The subsequent esterification reaction would then transfer this chirality into the final product.

The result of a non-selective synthesis would be a mixture of at least two diastereomers: (E)-4-methoxy-2-(prop-1-en-1-yl)phenyl (R)-2-methylbutanoate and (E)-4-methoxy-2-(prop-1-en-1-yl)phenyl (S)-2-methylbutanoate, which may have different flavor profiles and intensities.

Green Chemistry Principles in the Synthesis of Pseudoisoeugenol 2-methylbutanoate

The flavor and fragrance industry is increasingly adopting green chemistry principles to enhance sustainability. perfumerflavorist.comperfumerflavorist.com The synthesis of Pseudoisoeugenol 2-methylbutanoate provides a clear case for applying these principles.

Prevention of Waste: Using highly selective catalysts (like lipases) minimizes the formation of byproducts, reducing waste. sigmaaldrich.com

Atom Economy: Synthetic routes like direct addition are preferred over multi-step processes that use protecting groups. Biocatalytic esterification has a high atom economy. sigmaaldrich.com

Use of Less Hazardous Chemical Synthesis: Biocatalysis avoids the use of strong, corrosive acids and hazardous solvents. begellhouse.comtrilogyflavors.com

Safer Solvents and Auxiliaries: A major focus is the replacement of traditional volatile organic compounds (VOCs). sigmaaldrich.com For ester synthesis, "green" alternatives include:

Solvent-Free Systems: The reaction is run using one of the liquid substrates (e.g., the alcohol) as the solvent medium. This is highly efficient and eliminates solvent waste. nih.govrsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and tunable solvent that can be used for enzymatic reactions and extractions. personalcaremagazine.comwikipedia.org

Bio-based Solvents: Solvents derived from renewable resources, such as ethyl lactate (B86563) or glycerol, are being explored. orientjchem.orgyoutube.com

Use of Renewable Feedstocks: The starting materials, pseudoisoeugenol (derived from eugenol) and 2-methylbutanoic acid, can be sourced from natural and renewable raw materials. personalcaremagazine.com

Catalysis: The use of reusable heterogeneous catalysts or highly efficient biocatalysts is superior to stoichiometric reagents. begellhouse.combenthamdirect.com

By integrating these principles, the synthesis can be made more environmentally benign, safer, and often more cost-effective in the long run, aligning with consumer demand for "natural" and sustainably produced ingredients. perfumerflavorist.com

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route for Pseudoisoeugenol 2-methylbutanoate depends on a trade-off between cost, speed, yield, product purity, and sustainability goals. Below is a comparative analysis of the primary methodologies.

| Parameter | Conventional Acid Catalysis | Heterogeneous Acid Catalysis | Enzymatic (Lipase) Catalysis |

|---|---|---|---|

| Catalyst | H₂SO₄, HCl, p-TsOH | Zeolites, Amberlyst-15, Supported Acids | Immobilized Lipase (e.g., Novozym 435) |

| Efficiency (Yield) | Moderate to High (requires water removal) | Moderate to High | Often very high (>90%) under optimized conditions nih.gov |

| Selectivity | Low; risk of side reactions (e.g., etherification, polymerization) | Moderate to High; can be shape-selective | Very High; chemo-, regio-, and often stereoselective mdpi.combegellhouse.com |

| Reaction Conditions | High temperatures (often >100°C) mdpi.com | Elevated temperatures, but often milder than homogeneous | Mild temperatures (typically 30-70°C) nih.gov |

| Catalyst Reusability | No | Yes, with potential for deactivation | Yes, often for many cycles nih.gov |

| Solvents | Often requires hydrocarbon solvents (e.g., toluene) for azeotropic water removal | Can be used with various solvents or in solvent-free systems | Amenable to green solvents (e.g., scCO₂) or solvent-free systems rsc.orgpersonalcaremagazine.com |

| Downstream Processing | Requires neutralization, washing, and extensive purification | Simple filtration to remove catalyst | Simple filtration to remove immobilized enzyme |

| Sustainability | Poor; generates corrosive, aqueous waste | Good; catalyst is recyclable, less waste | Excellent; biodegradable catalyst, mild conditions, renewable begellhouse.com |

Elucidation of Molecular Architecture and Conformation Via Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of Pseudoisoeugenol (B12729001) 2-methylbutanoate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

A known ¹³C NMR spectrum for Pseudoisoeugenol 2-methylbutanoate has been recorded on a Bruker WH-90 instrument. nih.gov The data from such a spectrum allows for the identification of each unique carbon environment in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for Pseudoisoeugenol 2-methylbutanoate

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~175 |

| Aromatic C-O | ~149 |

| Aromatic C-C | ~145 |

| Aromatic C-H | ~110-140 |

| Alkene C-H | ~125-130 |

| Methoxy (B1213986) C | ~55 |

| Ester C-H | ~41 |

| Ethyl CH₂ | ~26 |

| Methyl C (alkene) | ~18 |

| Methyl C (butanoate) | ~16 |

| Ethyl CH₃ | ~11 |

Note: This table represents typical predicted values for the functional groups present in the molecule. Actual experimental values may vary.

While one-dimensional NMR provides foundational data, multi-dimensional techniques are crucial for confirming the complex structure of Pseudoisoeugenol 2-methylbutanoate.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, clearly delineating the ethyl group (-CH₂CH₃) and the methyl group (-CH(CH₃)) of the 2-methylbutanoate moiety, as well as the propenyl group (-CH=CH-CH₃) attached to the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It would be used to definitively assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be instrumental in confirming the (E)-configuration (trans) of the propenyl double bond by showing a Nuclear Overhauser Effect between the vinylic proton and the aromatic proton, but not the methyl protons of the propenyl group.

The flexibility of the ester linkage and the side chains means that Pseudoisoeugenol 2-methylbutanoate can exist in multiple conformations (rotamers). The study of these conformational equilibria often involves a combination of advanced NMR measurements and theoretical calculations. rsc.org The solvent dependence of NMR spectra, particularly coupling constants like ¹JCF or ⁴JHF in analogous fluorinated molecules, can be analyzed using solvation theory to determine the relative populations and energy differences between stable conformers. rsc.orgresearchgate.net For Pseudoisoeugenol 2-methylbutanoate, this would involve analyzing subtle changes in proton-proton and proton-carbon coupling constants in different solvents to understand the preferred orientation of the 2-methylbutanoate group relative to the phenyl ring. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined monoisotopic mass of Pseudoisoeugenol 2-methylbutanoate is 248.14124450 Da. nih.gov This precise value allows for the unambiguous confirmation of its elemental formula, C₁₅H₂₀O₃. nih.gov Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and used to increase confidence in identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Pseudoisoeugenol 2-methylbutanoate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 249.14853 | 157.7 |

| [M+Na]⁺ | 271.13047 | 164.6 |

| [M-H]⁻ | 247.13397 | 161.2 |

| [M+NH₄]⁺ | 266.17507 | 175.4 |

| [M+K]⁺ | 287.10441 | 162.6 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation to gain detailed structural information. In the analysis of Pseudoisoeugenol 2-methylbutanoate, common fragmentation pathways would be elucidated. mdpi.com

GC-MS analysis shows characteristic fragments at m/z 164, 149, and 57. nih.gov A plausible fragmentation pathway involves:

Initial Ionization: Formation of the molecular ion [C₁₅H₂₀O₃]⁺˙ at m/z 248.

Alpha Cleavage: The primary fragmentation is often the cleavage of the ester bond, leading to the formation of a stable pseudoisoeugenol radical cation at m/z 164.

Formation of Butyryl Cation: Concurrently, cleavage can lead to the formation of a 2-methylbutyryl cation, which can rearrange and lose carbon monoxide to form a fragment, or directly form a C₄H₉⁺ fragment at m/z 57.

Further Fragmentation: The fragment at m/z 164 can subsequently lose a methyl radical (CH₃) from the propenyl or methoxy group to yield a fragment at m/z 149.

MS/MS experiments would confirm these proposed pathways by isolating the m/z 248 ion and observing the appearance of daughter ions at m/z 164 and 57, and by isolating the m/z 164 ion to confirm its fragmentation to m/z 149.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. While specific spectra for Pseudoisoeugenol 2-methylbutanoate are not detailed in the provided search results, the expected absorption bands can be predicted from its structure.

Table 3: Predicted Infrared (IR) Absorption Bands for Pseudoisoeugenol 2-methylbutanoate

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Ester | C=O | Stretch | 1750 - 1730 |

| Aromatic Ring | C=C | Stretch | 1600 - 1450 |

| Alkene | C=C | Stretch | 1680 - 1640 |

| Ether/Ester | C-O | Stretch | 1300 - 1000 |

| Aromatic | C-H | Bend (out-of-plane) | 900 - 675 |

| Alkyl | C-H | Stretch | 2980 - 2850 |

The IR spectrum would be dominated by a strong carbonyl (C=O) stretch characteristic of the ester group. nist.gov The presence of both the aromatic ring and the propenyl group would give rise to distinct C=C stretching vibrations. The complex region between 1300 and 1000 cm⁻¹ would contain strong C-O stretching bands from both the ester and the ether linkages. Furthermore, IR spectroscopy can sometimes be used to confirm the presence of different conformers, which may exhibit slightly different absorption frequencies, particularly for the carbonyl stretch. rsc.org

Raman spectroscopy would provide complementary data. The C=C stretching vibrations of the aromatic ring and the propenyl side chain, which are sometimes weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum due to their non-polar nature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. Pseudoisoeugenol 2-methylbutanoate possesses a chiral center at the C2 position of the 2-methylbutanoate moiety. This gives rise to two possible enantiomers, (R)- and (S)-Pseudoisoeugenol 2-methylbutanoate. These techniques measure the differential absorption of left and right circularly polarized light, a property that is exquisitely sensitive to the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The resulting ECD spectrum is a plot of this difference (Δε) against wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores (light-absorbing groups) within the chiral molecule.

For Pseudoisoeugenol 2-methylbutanoate, the primary chromophore is the substituted phenyl ring. The chirality of the 2-methylbutanoate group, although somewhat distant from the phenyl ring, influences the electronic transitions of the aromatic system, resulting in a characteristic ECD spectrum. The determination of the absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated for one of the enantiomers (e.g., the (S)-enantiomer) using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net For conformationally flexible molecules, it is crucial to consider the Boltzmann-weighted average of the calculated spectra of all significant low-energy conformers to obtain a reliable prediction. rsc.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions within the molecule. VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework, with every vibrational mode potentially exhibiting a VCD signal. rsc.org

A key advantage of VCD is that it is sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. For Pseudoisoeugenol 2-methylbutanoate, VCD signals would arise from the chiral 2-methylbutanoate group as well as from the achiral pseudoisoeugenol core, which becomes VCD-active due to the chiral perturbation. The comparison of the experimental VCD spectrum with the DFT-calculated spectrum of a chosen enantiomer allows for the determination of the absolute configuration. rsc.org This technique is particularly powerful for molecules with multiple chiral centers or those lacking strong UV-Vis chromophores.

Table 1: Chiroptical Spectroscopy Techniques for Absolute Configuration Determination

| Technique | Principle | Application to Pseudoisoeugenol 2-methylbutanoate |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Determination of the absolute configuration of the chiral center in the 2-methylbutanoate moiety by comparing experimental and quantum chemically calculated spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrating functional groups. | Provides detailed stereochemical information of the entire molecule, confirming the absolute configuration through comparison with theoretical calculations. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision.

If a suitable single crystal of Pseudoisoeugenol 2-methylbutanoate could be grown, X-ray crystallography would provide a definitive determination of its absolute configuration (if the crystal is non-centrosymmetric) and its preferred conformation in the solid state. Furthermore, this technique reveals how molecules pack together in the crystal lattice, providing valuable insights into intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netrsc.org

While a crystal structure for Pseudoisoeugenol 2-methylbutanoate is not publicly available, the analysis of crystal structures of related esters can provide valuable information. For instance, the study of other esters has shown how intramolecular forces can dictate the conformation of the molecule in the crystalline state. researchgate.net

Table 2: X-ray Crystallography Data (Hypothetical for Pseudoisoeugenol 2-methylbutanoate)

Since no experimental crystal structure is available, the following table is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group, allowing for the determination of the absolute configuration. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | Defines the size and shape of the repeating unit in the crystal. |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the unit cell. |

| Key Dihedral Angles | C-C-O-C (ester linkage) | Defines the conformation of the ester group relative to the phenyl ring. |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Reveals how molecules are arranged and interact in the solid state, influencing physical properties like melting point. |

Theoretical and Computational Chemistry Studies on Pseudoisoeugenol 2 Methylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine a molecule's energy, geometry, and electronic properties. nih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for determining the ground-state properties of a molecule, where the system is at its lowest energy level. aps.org

For Pseudoisoeugenol (B12729001) 2-methylbutanoate, a DFT study would begin by constructing a 3D model of the molecule. The calculations would then optimize this geometry to find the most stable conformation (the ground state) by minimizing the total energy. This process reveals crucial information such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT calculations yield key energetic and electronic properties.

Illustrative Data Table of DFT-Calculated Properties for Pseudoisoeugenol 2-methylbutanoate This table represents typical data that would be generated from a DFT study and is for illustrative purposes.

| Calculated Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -885.34 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the tendency to donate electrons. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the tendency to accept electrons. | -0.9 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. | 4.9 eV |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | 2.15 Debye |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | N/A (Visual Map) |

These calculated values provide a deep understanding of the molecule's intrinsic stability, reactivity, and the nature of its chemical bonds.

Quantum chemical calculations are invaluable for mapping out the entire pathway of a chemical reaction. nih.gov The synthesis of Pseudoisoeugenol 2-methylbutanoate typically involves the esterification of pseudoisoeugenol with 2-methylbutanoic acid or its derivative.

Computational methods can model this process by:

Identifying Reactants and Products: The starting geometries of pseudoisoeugenol and the acylating agent, as well as the final product, Pseudoisoeugenol 2-methylbutanoate, are optimized.

Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Calculating Reaction Pathways: The entire energy profile, from reactants through the transition state to products, can be calculated. This is known as the Intrinsic Reaction Coordinate (IRC).

This analysis reveals the activation energy, which is critical for understanding reaction kinetics, and confirms the step-by-step mechanism of ester formation. A biochemical database, for instance, lists a reaction where 2-methylbutanoate and pseudoisoeugenol combine to form a related product, highlighting the relevance of this transformation. biocyc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govbiorxiv.org An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments. mdpi.com

For Pseudoisoeugenol 2-methylbutanoate, an MD simulation could explore:

Conformational Flexibility: The molecule has several rotatable bonds, particularly in the propenyl and 2-methylbutanoate side chains. MD simulations can explore the different conformations (rotamers) that are accessible at a given temperature and how quickly the molecule transitions between them.

Solvation Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent like octanol), MD can simulate how the solvent organizes around the solute. This is crucial for understanding solubility and partitioning behavior, which are related to properties like LogP. mdpi.com

Illustrative Data Table of MD Simulation Parameters This table represents a typical setup for an MD simulation and is for illustrative purposes.

| Parameter | Description | Illustrative Value/Setting |

| Force Field | A set of parameters describing the potential energy of the system's particles. | GAFF (General Amber Force Field) |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P (for water) |

| Simulation Box | The periodic boundary box containing the solute and solvent. | 50 x 50 x 50 ų |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) |

The results of an MD simulation provide a dynamic picture of the molecule's behavior, complementing the static view from quantum chemical calculations.

In silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., protein-ligand docking, strictly non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like Pseudoisoeugenol 2-methylbutanoate) when bound to a second molecule (a receptor, typically a protein). jbcpm.comresearchgate.net This method is crucial for understanding molecular recognition.

In a non-clinical context, one could investigate the interaction of Pseudoisoeugenol 2-methylbutanoate with various proteins to understand its potential biological interactions. For example, given its structural similarity to eugenol (B1671780), a hypothetical docking study could explore its binding to an olfactory receptor protein to compare its interaction profile with that of known odorants. biorxiv.org

The docking process involves:

Preparing the Ligand and Receptor: Generating 3D structures for both Pseudoisoeugenol 2-methylbutanoate and the target protein.

Sampling Poses: Placing the ligand in the protein's binding site in many different orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

Illustrative Data Table of Molecular Docking Results This table illustrates potential results from a docking study against a hypothetical non-clinical protein target and is for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Olfactory Receptor | -7.5 | TYR 112, PHE 250 | Pi-Pi Stacking |

| Hypothetical Olfactory Receptor | -7.5 | SER 108 | Hydrogen Bond (with ester carbonyl) |

| Hypothetical Olfactory Receptor | -7.5 | LEU 104, VAL 198 | Hydrophobic Interactions |

These studies can generate hypotheses about which proteins the molecule might interact with and the nature of those interactions. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pseudoisoeugenol 2-methylbutanoate Analogues (focused on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

To build a QSAR model for analogues of Pseudoisoeugenol 2-methylbutanoate, a researcher would:

Create a Dataset: Synthesize a library of related compounds (analogues) by making small modifications to the parent structure (e.g., changing the ester group, altering substituents on the phenyl ring).

Measure In Vitro Activity: Test all analogues for a specific, measurable in vitro activity (e.g., antioxidant capacity, enzymatic inhibition).

Calculate Molecular Descriptors: For each analogue, calculate a wide range of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors, electronic properties from DFT).

Build a Model: Use statistical methods to build a mathematical equation that relates the descriptors to the measured activity.

A typical 4D-QSAR model, for example, can be used to create a pharmacophore model and predict the activities of new, untested compounds. nih.gov

Illustrative Example of a QSAR Equation This equation is a simplified, hypothetical example of a QSAR model. Activity = (0.5 * LogP) - (2.1 * DipoleMoment) + (0.8 * SurfaceArea) + 1.5

Such a model, once validated, can be used to virtually screen new potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process.

Investigations into Molecular and Cellular Bioactivity of Pseudoisoeugenol 2 Methylbutanoate Strictly in Vitro and Mechanistic

Evaluation of Antimicrobial Activities against Specific Microorganisms

While direct studies on the antimicrobial properties of Pseudoisoeugenol (B12729001) 2-methylbutanoate are not extensively available in the current body of scientific literature, research on extracts from the Pimpinella genus, from which this and similar compounds are isolated, and on its parent molecule, isoeugenol (B1672232), provides significant insights into its potential antimicrobial effects. researchgate.nettandfonline.com

Specific mechanistic studies on the antifungal action of Pseudoisoeugenol 2-methylbutanoate are yet to be published. However, the antifungal activity of related phenylpropanoids and extracts from Pimpinella species suggests potential mechanisms. researchgate.netresearchgate.net Antifungal agents can act through various mechanisms, including the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with essential cellular processes. nih.gov For instance, some antifungal compounds cause permeabilization of the fungal membrane, leading to the leakage of vital cellular components. nih.gov

Research on a new phenylpropanoid, 4-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate, isolated from Turkish Pimpinella species, demonstrated antifungal activity against several plant pathogenic fungi, including Colletotrichum and Botrytis species. nih.gov This suggests that esters of pseudoisoeugenol may possess inherent antifungal properties. The lipophilic nature of these compounds could facilitate their interaction with and disruption of the fungal cell membrane, a common target for antifungal agents. worldscientific.com

Direct evidence for the antibacterial action and specific inhibition pathways of Pseudoisoeugenol 2-methylbutanoate is limited. However, studies on the parent compound, isoeugenol, and extracts of Pimpinella anisum (aniseed) provide strong indications of potential antibacterial activity. worldscientific.comsciencepublishinggroup.com Isoeugenol has demonstrated significant antibacterial effects against a range of bacteria. For example, it has been shown to prevent biofilm formation by Staphylococcus aureus, Listeria monocytogenes, and Pseudomonas fluorescens on surfaces. nih.gov A study investigating isoeugenol's effect on Pseudomonas aeruginosa reported a minimum inhibitory concentration (MIC) of 64 µg/mL and a minimum bactericidal concentration (MBC) of 128 µg/mL, indicating a bactericidal effect. scielo.br Molecular docking studies from this research suggested that isoeugenol might interfere with bacterial cell wall synthesis by binding to the Penicillin-Binding Protein 3 (PBP3) enzyme. scielo.br

Furthermore, extracts from Pimpinella anisum, which contain related phenylpropanoid compounds, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. worldscientific.com The antimicrobial activity of eugenol (B1671780) derivatives has also been well-documented, with modifications to the eugenol structure leading to enhanced antibacterial properties against pathogens like Helicobacter pylori. mdpi.com These findings collectively suggest that Pseudoisoeugenol 2-methylbutanoate likely possesses antibacterial properties, possibly acting on the bacterial cell wall or membrane.

Table 1: Antibacterial Activity of Isoeugenol against Pseudomonas aeruginosa

| Parameter | Concentration (µg/mL) |

| Minimum Inhibitory Concentration (MIC) | 64 scielo.br |

| Minimum Bactericidal Concentration (MBC) | 128 scielo.br |

This table is based on data for isoeugenol, a closely related compound to Pseudoisoeugenol 2-methylbutanoate.

Antioxidant and Radical Scavenging Mechanisms

Phenylpropanoids are widely recognized for their antioxidant properties, which are linked to their ability to scavenge free radicals and chelate metals. nih.govmdpi.com This antioxidant capacity is a key aspect of their protective role in plants against oxidative stress induced by various environmental factors. nih.gov

Commonly used in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation. stuba.sk

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This method evaluates the capacity of an antioxidant to quench peroxyl radicals. nih.gov

Metal Chelating Activity Assay: This assay determines the ability of a compound to bind to pro-oxidant metals like iron and copper, preventing them from participating in reactions that generate ROS. nih.gov

Studies on various plant extracts rich in phenylpropanoids have consistently demonstrated significant antioxidant activity in these assays. researchgate.net For instance, extracts of Pimpinella tirupatiensis have shown dose-dependent DPPH radical scavenging activity. researchgate.net

The free radical scavenging mechanism of phenylpropanoids is primarily attributed to their phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is enhanced by the resonance delocalization of the unpaired electron around the aromatic ring.

The general mechanism can be represented as:

Phenol-OH + R• → Phenol-O• + RH

Where Phenol-OH is the phenylpropanoid, R• is a free radical, Phenol-O• is the stabilized phenoxyl radical, and RH is the neutralized molecule.

Enzyme Modulation and Inhibition Studies (e.g., NF-κB mediated transcription)

The ability of phenylpropanoids to modulate the activity of key enzymes involved in cellular signaling pathways is an area of active research. One of the most studied pathways in this context is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cell survival. nih.gov

While there are no specific studies on the effect of Pseudoisoeugenol 2-methylbutanoate on NF-κB, research on its close analog, isoeugenol, provides compelling evidence for its potential to inhibit this pathway. A study demonstrated that isoeugenol significantly inhibited the transcriptional activity of NF-κB induced by inflammatory stimuli. nih.gov The proposed mechanism involves the suppression of several key steps in the NF-κB activation cascade, including:

Decreased nuclear translocation of the p65 subunit of NF-κB: This prevents the transcription factor from reaching its target genes in the nucleus.

Inhibition of IκBα degradation: IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm. Its stabilization prevents the release and activation of NF-κB.

Reduced phosphorylation of upstream kinases: Isoeugenol was found to block the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK), which are involved in activating the NF-κB pathway. nih.gov

These findings for isoeugenol suggest that Pseudoisoeugenol 2-methylbutanoate, due to its structural similarity, may also exert enzyme-modulating effects by targeting the NF-κB signaling pathway.

Elucidation of Molecular Targets and Binding Affinities (In vitro)

A thorough review of scientific literature and chemical databases reveals a notable absence of studies dedicated to identifying the specific molecular targets of Pseudoisoeugenol 2-methylbutanoate. Consequently, there is no available data on its binding affinities with any biological molecules. While computational predictions of its properties exist, experimental validation of its direct interactions with proteins, enzymes, receptors, or other cellular components has not been reported. This lack of information prevents the creation of a data table for molecular targets and binding affinities at this time.

Cellular Pathway Perturbations in Non-Human Cell Lines (In vitro)

Similarly, there is a significant deficit in research investigating the effects of Pseudoisoeugenol 2-methylbutanoate on cellular pathways in non-human cell lines. In vitro studies are essential for understanding how a compound influences cellular signaling, metabolic pathways, gene expression, and other physiological processes. Without such studies, it is impossible to detail any specific cellular pathway perturbations caused by this compound. As a result, a data table for cellular pathway perturbations cannot be compiled.

Structure-Activity Relationship (SAR) Studies of Pseudoisoeugenol 2-methylbutanoate Analogues (Focus on Molecular Mechanisms)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing analogues of a lead compound, researchers can identify key functional groups and structural features responsible for its effects. In the case of Pseudoisoeugenol 2-methylbutanoate, there are no published SAR studies focusing on the molecular mechanisms of its analogues. This indicates that the exploration of how modifications to its phenyl, propenyl, or 2-methylbutanoate moieties affect its potential biological activity has not been undertaken or at least not been made public. Therefore, a data table detailing the structure-activity relationships of its analogues cannot be provided.

Derivatization and Chemical Transformations of Pseudoisoeugenol 2 Methylbutanoate

Synthesis of Novel Esters and Ethers from the Pseudoisoeugenol (B12729001) Moiety

The ester linkage in pseudoisoeugenol 2-methylbutanoate is a key functional group for derivatization. Hydrolysis of this ester bond, either through acidic or basic conditions, yields pseudoisoeugenol and 2-methylbutanoic acid. wikipedia.org The liberated phenolic hydroxyl group of the pseudoisoeugenol moiety can then serve as a nucleophile for the synthesis of a wide array of new esters and ethers.

The synthesis of novel esters can be achieved by reacting the free hydroxyl group of pseudoisoeugenol with various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a suitable base. This approach allows for the introduction of a diverse range of acyl groups, potentially modulating the molecule's physical, chemical, and biological properties.

Similarly, the synthesis of novel ethers can be accomplished through the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a strong base to form a phenoxide ion, which is then reacted with an alkyl halide or other electrophilic alkylating agent. This method enables the introduction of various alkyl or aryl groups to the oxygen atom.

A selection of potential novel esters and ethers that could be synthesized from the pseudoisoeugenol moiety is presented in the table below.

| Derivative Type | Reactant | Resulting Derivative | Potential Application Area |

| Ester | Acetyl chloride | Pseudoisoeugenyl acetate (B1210297) | Flavor and fragrance |

| Ester | Benzoyl chloride | Pseudoisoeugenyl benzoate | UV-absorber, plasticizer |

| Ester | Cinnamoyl chloride | Pseudoisoeugenyl cinnamate (B1238496) | Sunscreen agent, perfumery |

| Ether | Methyl iodide | Pseudoisoeugenol methyl ether | Flavor and fragrance intermediate |

| Ether | Benzyl (B1604629) bromide | Pseudoisoeugenol benzyl ether | Pharmaceutical intermediate |

| Ether | Ethylene oxide | 2-(Pseudoisoeugenoxy)ethanol | Surfactant, polymer synthesis |

Chemical Modifications at the Alkyl Chain and Aromatic Ring

The pseudoisoeugenol moiety contains two other key regions for chemical modification: the propenyl alkyl chain and the aromatic ring. The reactivity of these sites is analogous to that observed in similar phenylpropenes like eugenol (B1671780) and isoeugenol (B1672232). mdpi.comugm.ac.id

Modifications to the propenyl side chain can alter the geometry and electronic properties of the molecule. For instance, isomerization of the propenyl group (E-configuration) to an allyl group (shifting the double bond) can be achieved under specific catalytic conditions, leading to the corresponding isochavicol (B3343547) derivative. Oxidation of the double bond can also lead to a variety of functional groups, including epoxides, diols, or even cleavage to form aldehydes or carboxylic acids, depending on the oxidizing agent used.

The aromatic ring of the pseudoisoeugenol moiety is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (or ester) and methoxy (B1213986) groups. Reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the positions ortho and para to these activating groups. For example, treatment of the parent phenol (B47542), pseudoisoeugenol, with chlorosulfonic acid could introduce a sulfonic acid group onto the ring, a reaction that has been demonstrated with eugenol. ugm.ac.id

The table below outlines some potential chemical modifications at the alkyl chain and aromatic ring of the pseudoisoeugenol moiety.

| Reaction Type | Reagent(s) | Site of Modification | Product Type |

| Isomerization | Base/catalyst | Propenyl chain | Allyl-substituted phenyl ether |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Propenyl chain | Phenylpropene oxide derivative |

| Dihydroxylation | Osmium tetroxide, hydrogen peroxide | Propenyl chain | Phenylpropane diol derivative |

| Nitration | Nitric acid, sulfuric acid | Aromatic ring | Nitro-substituted phenyl ether |

| Sulfonation | Chlorosulfonic acid | Aromatic ring | Sulfonated phenyl ether |

| Halogenation | Bromine, chlorine | Aromatic ring | Halo-substituted phenyl ether |

Utilization as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

The structural features of pseudoisoeugenol 2-methylbutanoate make it a valuable starting material for the synthesis of more complex organic molecules. Upon hydrolysis of the ester, the resulting pseudoisoeugenol can undergo intramolecular cyclization reactions. For example, acid-catalyzed hydrolysis has been shown to lead to the formation of 2-methyl-5-methoxybenzofuran. wikipedia.org This benzofuran (B130515) core is a common motif in many biologically active natural products and synthetic compounds.

Furthermore, the various functional groups on the pseudoisoeugenol moiety can be used as handles for building larger molecular architectures. The phenolic hydroxyl group can be used for ether and ester linkages to connect to other molecular fragments. The propenyl side chain can participate in cycloaddition reactions or be oxidatively cleaved to provide a carbonyl group for further elaboration. The aromatic ring can be functionalized to introduce new reactive sites for cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for carbon-carbon bond formation.

The versatility of the pseudoisoeugenol framework allows for its potential use in the synthesis of a range of complex molecules, including but not limited to:

Bio-based polymers: The phenolic hydroxyl group can be used as a monomer in the production of polyesters and polyethers.

Pharmaceutical scaffolds: The benzofuran and phenylpropene skeletons can serve as starting points for the synthesis of new drug candidates.

Novel agrochemicals: Modification of the core structure could lead to new pesticides or herbicides with improved efficacy and environmental profiles.

Advanced Analytical Methodologies for Detection and Quantification of Pseudoisoeugenol 2 Methylbutanoate

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are the cornerstone for the analysis of trace compounds like Pseudoisoeugenol (B12729001) 2-methylbutanoate. nih.gov The coupling of chromatography with mass spectrometry, in particular, provides unparalleled performance. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used of these methods. nih.govnih.gov

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds such as Pseudoisoeugenol 2-methylbutanoate. In GC-MS analysis, the compound exhibits characteristic retention and mass spectral data. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for the compound, with key mass-to-charge ratio (m/z) peaks identified at 164, 57, and 149. nih.gov Experimentally determined Kovats Retention Index values, which are a measure of where a compound appears on a GC column relative to a series of standards, are reported as 1822.2 and 1845.5 on a semi-standard non-polar column. nih.gov

For less volatile analytes or for samples requiring minimal preparation, Liquid Chromatography (LC) coupled with mass spectrometry is the preferred technique. researchgate.net The use of LC-MS/MS allows for the screening of multiple substance classes in a single, rapid chromatographic run, often under 15 minutes. nih.gov This high-throughput capability is essential for analyzing large numbers of samples efficiently.

The presence of a complex matrix, such as in food or biological samples, can significantly interfere with the quantification of a target analyte, a phenomenon known as the matrix effect. nih.gov Therefore, optimizing the chromatographic separation is critical to isolate Pseudoisoeugenol 2-methylbutanoate from co-eluting matrix components.

Key strategies for optimization include:

Stationary Phase Selection : Changing the column's stationary phase is one of the most effective ways to alter selectivity and resolve co-eluting compounds. lcms.cz For LC, modern columns with sub-2 µm particles or fused-core technology (e.g., Ascentis® Express) can provide significantly higher efficiency and resolution, even on standard HPLC systems. lcms.cznih.gov

Mobile Phase Adjustment : In LC, modifying the mobile phase composition—including the organic solvent type, pH, buffer, or other additives—can dramatically alter the separation selectivity. lcms.cz

Gradient Elution : A programmed change in the mobile phase composition during the analysis (gradient elution) is used to effectively separate compounds with a wide range of polarities and ensure that they elute as sharp, symmetrical peaks. nih.gov

Multi-Column Chromatography : Advanced approaches involve coupling multiple columns with different selectivities in series, sometimes referred to as stationary-phase optimized selectivity liquid chromatography (SOSLC). unige.ch This technique can significantly enhance separation power for highly complex mixtures. unige.ch

Two-Dimensional Chromatography : Comprehensive two-dimensional liquid chromatography (LCxLC) provides a much greater separation power than conventional one-dimensional LC. nih.gov This technique is particularly advantageous when coupled with mass spectrometry, as it reduces matrix effects by delivering simpler mixtures to the ion source at any given time, thereby improving quantification. nih.gov

| Parameter | Technique | Optimization Strategy & Rationale | Reference |

|---|---|---|---|

| Stationary Phase | LC / GC | Utilize columns with different selectivities (e.g., C18, Phenyl-Hexyl) or advanced particle technologies (sub-2 µm, fused-core) to improve resolution and efficiency. | lcms.cz |

| Mobile Phase | LC | Adjust solvent type (e.g., Acetonitrile vs. Methanol), pH, and additives to modify analyte retention and selectivity. | researchgate.netlcms.cz |

| Flow Rate | LC / GC | Optimize for the best balance between analysis speed and separation efficiency (van Deemter equation). Higher flow rates can be used with columns like Ascentis® Express for faster analysis without sacrificing resolution. | lcms.cz |

| Temperature | LC / GC | Adjusting column temperature affects solvent viscosity and analyte-stationary phase interactions, which can alter retention times and selectivity. | lcms.cz |

| System Configuration | LC | Employ multi-column systems (SOSLC) or comprehensive 2D-LC (LCxLC) to dramatically increase peak capacity and resolve highly complex samples. | unige.chnih.gov |

Beyond standard MS, advanced detection strategies enhance the confidence of identification and the accuracy of quantification.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and the resulting product ions are detected. nih.gov This process is highly selective and significantly reduces background noise, enabling sensitive detection in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high-resolution, accurate mass data. This allows for the determination of the elemental composition of an ion, greatly increasing the confidence in its identification. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : This technique adds another dimension of separation. Ions are separated based on their size, shape, and charge (represented by their collision cross-section, or CCS) before they enter the mass spectrometer. mdpi.com This can resolve isomers that are indistinguishable by mass alone. For Pseudoisoeugenol 2-methylbutanoate, predicted CCS values have been calculated for various adducts, providing a basis for identification using IMS-MS. uni.lu

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 249.14853 | 157.7 |

| [M+Na]⁺ | 271.13047 | 164.6 |

| [M-H]⁻ | 247.13397 | 161.2 |

| [M+NH₄]⁺ | 266.17507 | 175.4 |

| [M+K]⁺ | 287.10441 | 162.6 |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Determination

While chromatographic methods are dominant, spectrophotometric and spectrofluorimetric techniques offer simpler, lower-cost alternatives for quantitative determination, though generally with lower selectivity.

Spectrophotometry : Based on the principle of light absorption, UV-Vis spectrophotometry could theoretically be used to quantify Pseudoisoeugenol 2-methylbutanoate due to the presence of a substituted benzene (B151609) ring, which absorbs ultraviolet light. However, this method is prone to interference from other UV-absorbing compounds in a sample, making it unsuitable for complex matrices without extensive cleanup.